3-p-Tolylethynyl-phenylamine

Catalog No.
S6597372
CAS No.
79259-56-6
M.F
C15H13N
M. Wt
207.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-p-Tolylethynyl-phenylamine

CAS Number

79259-56-6

Product Name

3-p-Tolylethynyl-phenylamine

IUPAC Name

3-[2-(4-methylphenyl)ethynyl]aniline

Molecular Formula

C15H13N

Molecular Weight

207.27 g/mol

InChI

InChI=1S/C15H13N/c1-12-5-7-13(8-6-12)9-10-14-3-2-4-15(16)11-14/h2-8,11H,16H2,1H3

InChI Key

HTVWGZXFRJJGDL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C#CC2=CC(=CC=C2)N

Canonical SMILES

CC1=CC=C(C=C1)C#CC2=CC(=CC=C2)N

3-p-Tolylethynyl-phenylamine, also known by its chemical formula C15H13N\text{C}_{15}\text{H}_{13}\text{N}, is an organic compound characterized by the presence of a phenylamine group attached to a p-tolylethynyl substituent. This compound features a linear structure with a distinctive aromatic system, which contributes to its chemical properties and biological activities. The compound has a molecular weight of 221.27 g/mol and is identified by the CAS number 13141-38-3 and the PubChem CID 12168184 .

Currently, there is no scientific literature available on the mechanism of action of 3-p-Tolylethynyl-phenylamine. Without more information about its intended use or observed effects, it is impossible to speculate on its biological activity.

Due to the lack of specific research on 3-p-Tolylethynyl-phenylamine, it is advisable to handle it with caution, assuming the following potential hazards:

  • Skin and eye irritant: Amines can be irritating to the skin and eyes.
  • Potential respiratory irritant: Inhalation of airborne particles should be avoided.
  • Unknown flammability: As data is unavailable, it is best to assume the compound is flammable.
Typical of arylamines and alkynes, including:

  • Electrophilic Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for the introduction of various substituents.
  • Nucleophilic Reactions: The amine group can act as a nucleophile, engaging in reactions with electrophiles, such as alkyl halides or carbonyl compounds.
  • Cross-Coupling Reactions: It can be utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex organic structures.

Research indicates that 3-p-Tolylethynyl-phenylamine exhibits notable biological activities, particularly in pharmacological contexts:

  • CYP Enzyme Inhibition: This compound is recognized as an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9. Such inhibition can affect drug metabolism and efficacy .
  • Potential Anticancer Properties: Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties due to their ability to interfere with cellular signaling pathways.

The synthesis of 3-p-Tolylethynyl-phenylamine typically involves:

  • Preparation of the Ethynyl Group: This may be achieved through the reaction of p-tolylacetylene with appropriate reagents.
  • Formation of the Amine Linkage: Subsequent coupling reactions can be performed to attach the phenylamine moiety, often using coupling agents or catalysts to facilitate the reaction.

Specific methodologies may vary based on desired yields and purity levels.

3-p-Tolylethynyl-phenylamine finds applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it serves as a lead compound for developing new drugs targeting specific diseases.
  • Material Science: Its unique chemical properties allow it to be used in creating advanced materials, including polymers and dyes.

Interaction studies involving 3-p-Tolylethynyl-phenylamine focus on its binding affinities and inhibitory effects on various biological targets. These studies help elucidate the compound's mechanism of action and potential therapeutic benefits. For instance, its role as an inhibitor of cytochrome P450 enzymes suggests significant implications for drug-drug interactions in clinical settings .

Several compounds share structural similarities with 3-p-Tolylethynyl-phenylamine. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
2-Phenylethynyl-phenylamine13141-38-31.00
4-Fluorophenylethynyl-aniline1173153-20-20.79
3-Ethynylaniline hydrochloride207226-02-60.79
2-(4-Fluorophenyl)ethynylaniline52670-38-90.92

Uniqueness

The uniqueness of 3-p-Tolylethynyl-phenylamine lies in its specific combination of functional groups and structural arrangement, which contributes to its distinct biological activity profile compared to similar compounds. Its ability to inhibit multiple cytochrome P450 enzymes sets it apart from others that may only target one or two .

XLogP3

3.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

207.104799419 g/mol

Monoisotopic Mass

207.104799419 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-23-2023

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